N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C20H16INO. It is a derivative of biphenyl carboxamide, where the biphenyl moiety is substituted with an iodo and a methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 3-iodo-4-methylaniline with biphenyl-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization: Homolysis of N-iodo-amides can lead to the formation of biphenyl-2-carboxamidyl radicals, which can cyclize to form lactams.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted biphenyl carboxamides can be formed.
Cyclization: Formation of γ- and δ-lactams.
Scientific Research Applications
N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its structural similarity to other bioactive compounds.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The biphenyl moiety provides a rigid framework that can interact with hydrophobic pockets in proteins, potentially leading to inhibition of enzymatic activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide
- N-(3-chloro-4-methylphenyl)biphenyl-4-carboxamide
Uniqueness
N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide is unique due to the presence of the iodo group, which can engage in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity compared to similar compounds with different halogen substituents .
Properties
Molecular Formula |
C20H16INO |
---|---|
Molecular Weight |
413.3g/mol |
IUPAC Name |
N-(3-iodo-4-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H16INO/c1-14-7-12-18(13-19(14)21)22-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23) |
InChI Key |
IGGTVTRMCREQGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)I |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)I |
Origin of Product |
United States |
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